molecular formula C11H16OSi B084046 Trimethyl((1-phenylvinyl)oxy)silane CAS No. 13735-81-4

Trimethyl((1-phenylvinyl)oxy)silane

Cat. No.: B084046
CAS No.: 13735-81-4
M. Wt: 192.33 g/mol
InChI Key: AFFPCIMDERUIST-UHFFFAOYSA-N
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Description

Trimethyl((1-phenylvinyl)oxy)silane is an organosilicon compound with the molecular formula C11H16OSi. It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

1-Phenyl-1-trimethylsiloxyethylene, also known as Trimethyl[(1-phenylvinyl)oxy]silane or Trimethyl((1-phenylvinyl)oxy)silane, is a styrene type silyl enol ether . The primary targets of this compound are formaldehyde and 2,4-pentanedione .

Mode of Action

The compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . It also undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants .

Biochemical Pathways

The compound is involved in the synthesis of β-amino ketones in water via Mannich-type reaction and cis-2,6-disubstituted dihydropyrans via three-component, one-pot cascade reaction .

Pharmacokinetics

The compound has a molecular weight of 19233 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its reactions with formaldehyde and 2,4-pentanedione, as well as its involvement in the synthesis of β-amino ketones and cis-2,6-disubstituted dihydropyrans, suggest that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1-trimethylsiloxyethylene. For instance, the compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . This reaction may be influenced by the presence of other chemicals in the environment. Additionally, the compound undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants , suggesting that the presence and concentration of these substances in the environment can affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known to participate in the synthesis of β-amino ketones in water via Mannich-type reaction

Molecular Mechanism

The molecular mechanism of action of 1-Phenyl-1-trimethylsiloxyethylene is not well established. It is known to undergo Mukaiyama aldol reaction with aldehydes in water

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl((1-phenylvinyl)oxy)silane can be synthesized through the reaction of phenylacetylene with trimethylsilanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Trimethyl((1-phenylvinyl)oxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl((1-phenylvinyl)oxy)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Trimethylsilylacetylene
  • Trimethylsilylchloride
  • Trimethylsilylcyanide

Comparison: Trimethyl((1-phenylvinyl)oxy)silane is unique due to its ability to form stable carbon-silicon bonds while maintaining reactivity under mild conditions. This makes it more versatile compared to other similar compounds, which may require harsher conditions for similar reactions .

Properties

IUPAC Name

trimethyl(1-phenylethenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPCIMDERUIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884636
Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
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Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-81-4
Record name α-(Trimethylsiloxy)styrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13735-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-((trimethylsilyl)oxy)ethenyl)-
Source ChemIDplus
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Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
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Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[(1-phenylvinyl)oxy]silane
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight, cooled and diluted with 200 ml of pentane. The mixture was washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate, dried (over MgSO4), and then distilled to give 21.15 g of α-trimethylsiloxystyrene as a colorless liquid: bp 80°-83.5° C. (3.8 mm); 1H NMR (CDCl3) δ 0.07 ppm (s, 9H), 5.87 ppm (d,J=12 Hz, 1H), 6.80 ppm (d,J=12 Hz, 1H) and 7.03 ppm (m, 5H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethyl((1-phenylvinyl)oxy)silane
Reactant of Route 2
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Trimethyl((1-phenylvinyl)oxy)silane

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